![molecular formula C13H17N3O2 B14132805 3-[3-(dimethylamino)propyl]-2,4(1H,3H)-quinazolinedione CAS No. 55210-80-5](/img/structure/B14132805.png)
3-[3-(dimethylamino)propyl]-2,4(1H,3H)-quinazolinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(dimethylamino)propyl]-2,4(1H,3H)-quinazolinedione is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinazoline core and a dimethylamino propyl side chain. Its versatility and reactivity make it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(dimethylamino)propyl]-2,4(1H,3H)-quinazolinedione typically involves the reaction of quinazoline derivatives with dimethylaminopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as toluene or dimethylformamide (DMF) at elevated temperatures (around 70°C) to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-[3-(dimethylamino)propyl]-2,4(1H,3H)-quinazolinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products:
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Scientific Research Applications
3-[3-(dimethylamino)propyl]-2,4(1H,3H)-quinazolinedione has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme inhibition and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of 3-[3-(dimethylamino)propyl]-2,4(1H,3H)-quinazolinedione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(3-dimethylaminopropyl)-3-ethylcarbodiimide: Used as a carboxyl activating agent in peptide synthesis.
3-(dimethylamino)-1-propylamine: Utilized in the preparation of surfactants and pharmacologically active compounds.
1-(3-(dimethylamino)propyl)-3-(4-methoxybenzyl)-2,4(1H,3H)-quinazolinedione: A related quinazoline derivative with different substituents.
Uniqueness: 3-[3-(dimethylamino)propyl]-2,4(1H,3H)-quinazolinedione stands out due to its specific structural features and reactivity, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its potential therapeutic properties highlight its importance in scientific research and industrial applications.
Properties
CAS No. |
55210-80-5 |
|---|---|
Molecular Formula |
C13H17N3O2 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
3-[3-(dimethylamino)propyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C13H17N3O2/c1-15(2)8-5-9-16-12(17)10-6-3-4-7-11(10)14-13(16)18/h3-4,6-7H,5,8-9H2,1-2H3,(H,14,18) |
InChI Key |
IIVJEIJFIWHRMN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C(=O)C2=CC=CC=C2NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


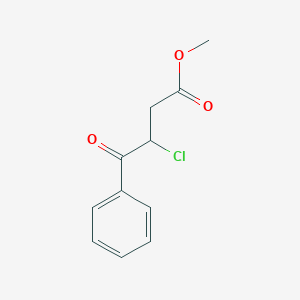
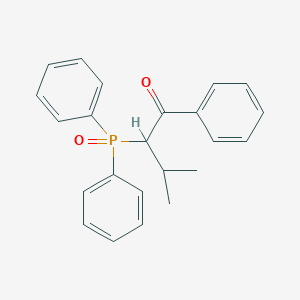
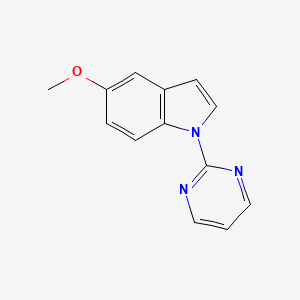
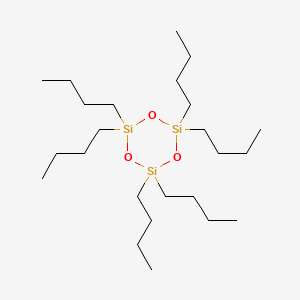
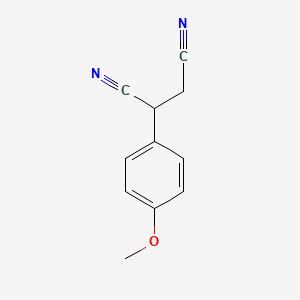
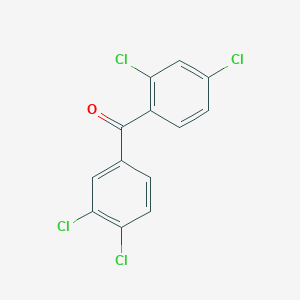
![3-(4-methylphenyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B14132792.png)
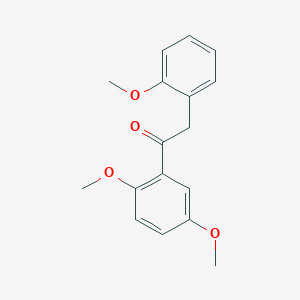
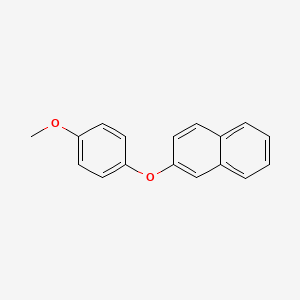

![(S)-1-(Dicyclohexylphosphino)-2-[(R)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14132813.png)
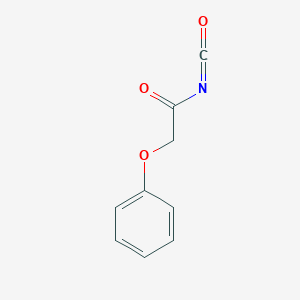
![(S)-2-((1S,3R,4S)-Quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one hydrochloride](/img/structure/B14132822.png)
![9-[2,6-Di(carbazol-9-yl)-4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-3,6-dimethylcarbazole](/img/structure/B14132823.png)
